HS79 is a chemical compound classified as a selective inhibitor of fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis. It is an enantiomer of Fasnall, which has been shown to exhibit potent anti-tumor activity by inhibiting lipid synthesis in cancer cells. The compound is particularly relevant in the context of cancer research and treatment, as FASN plays a significant role in the metabolic reprogramming of cancer cells.
HS79 is derived from the synthesis of Fasnall, which was developed through a series of chemical modifications aimed at enhancing its efficacy and selectivity against FASN. The synthesis process involves various organic chemistry techniques, including chiral resolution to obtain its enantiomers, HS79 and HS80 .
The synthesis of HS79 involves several key steps:
The synthetic pathway typically includes:
HS79 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with FASN. The specific stereochemistry at various chiral centers is crucial for its biological activity.
The molecular formula and weight are essential for understanding its chemical behavior:
The structural representation can be visualized using chemical drawing software or databases that provide 2D/3D models .
HS79 primarily interacts with FASN, inhibiting its activity through competitive binding at the enzyme's active site. This inhibition prevents the conversion of acetyl-CoA and malonyl-CoA into fatty acids, disrupting lipid synthesis.
In vitro assays have demonstrated that HS79 effectively inhibits FASN with an IC50 value indicating its potency in blocking lipid incorporation into cellular structures. The compound's selectivity was confirmed through various biochemical assays comparing its effects on different metabolic pathways .
The mechanism by which HS79 exerts its effects involves:
Studies have shown that treatment with HS79 leads to significant reductions in cell viability in various cancer cell lines, supporting its potential as a therapeutic agent .
Relevant data includes melting points and solubility profiles obtained through standard laboratory methods .
HS79 has significant applications in:
Fatty Acid Synthase (FASN), the sole mammalian enzyme capable of de novo palmitate synthesis, emerged as a compelling oncology target following observations of its overexpression in diverse cancers. Early inhibitors like C75 (cerulenin derivative) and Orlistat (anti-obesity drug repurposed) demonstrated anti-tumor efficacy in vitro but faced significant pharmaceutical limitations including poor solubility, metabolic instability, and systemic toxicity. These challenges stalled clinical translation [3] [5]. The development pathway progressed towards molecules with improved target specificity and pharmacokinetic profiles. Fasnall, a thiophenopyrimidine identified via high-throughput screening, represented a breakthrough by selectively targeting FASN’s co-factor binding sites rather than its catalytic domains [4]. HS79, characterized as a specific enantiomer of Fasnall (CAS 2138838-56-7), embodies the evolution towards precision-targeted FASN inhibitors designed for mechanistic research [1].
HS79 exerts its inhibitory function through a novel mechanism: competitive disruption of essential co-factor binding sites on the FASN dimer. Unlike earlier covalent inhibitors, HS79 reversibly binds the NADPH/phosphopantetheine interaction domains, preventing the reductive steps required for fatty acid chain elongation. This molecular interference is quantified by its IC₅₀ of 1.57 μM in inhibiting tritiated acetate incorporation into lipids, confirming its potent blockade of de novo lipogenesis [1] [9]. Structural analysis reveals that HS79’s chirality (specific (R) or (S) configuration) critically influences its binding affinity to FASN’s conformational pockets, translating to enhanced selectivity over related metabolic enzymes like ACC or ACLY [4] [9]. This co-factor targeting minimizes off-metabolic effects, positioning HS79 as a superior chemical probe for dissecting FASN function compared to broad-spectrum lipogenic blockers.
Table 1: Key Chemical and Biochemical Properties of HS79
Property | Value/Description | Method/Reference |
---|---|---|
CAS Number | 2138838-56-7 | MedChemExpress [1] |
Molecular Formula | C₁₉H₂₂N₄S | MedChemExpress [1] |
Molecular Weight | 338.47 g/mol | MedChemExpress [1] |
Primary Target | FASN (co-factor binding sites) | Patents [4] [9] |
IC₅₀ (Lipid Synthesis) | 1.57 μM | MedChemExpress [1] |
Solubility | DMSO (>10 mM), limited aqueous solubility | Preclinical data [1] |
Research Use | In vitro oncology, lipidomics | MedChemExpress [1] |
HS79 provides a critical tool for investigating "lipid metabolic reprogramming"—a hallmark of cancer where tumor cells shift towards endogenous fatty acid production to support membrane biosynthesis, energy storage, and signaling molecule generation. FASN overexpression correlates with poor prognosis in breast, prostate, and hepatocellular carcinomas [2] [5]. By selectively inhibiting FASN’s synthetic output, HS79 enables researchers to:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1